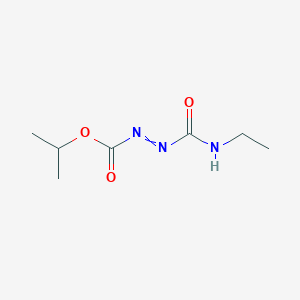![molecular formula C9H13ClO2 B14511343 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane CAS No. 63960-19-0](/img/structure/B14511343.png)
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloro group and an alkynyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane typically involves the reaction of 3-chlorooxolane with 2-methylbut-3-yn-2-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Addition Reactions: The alkynyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.
Major Products Formed
Nucleophilic Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Oxiranes or other oxidized derivatives.
Reduction: Alkenes or alkanes.
Addition Reactions: Dihalides, alkenes, or other addition products.
Aplicaciones Científicas De Investigación
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the alkynyl ether moiety can engage in addition or oxidation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-ol: Shares the alkynyl group but lacks the oxolane ring and chloro group.
3-Chlorooxolane: Contains the oxolane ring and chloro group but lacks the alkynyl ether moiety.
2-[(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Similar alkynyl ether moiety but with a benzene ring instead of an oxolane ring.
Uniqueness
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
63960-19-0 |
|---|---|
Fórmula molecular |
C9H13ClO2 |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
3-chloro-2-(2-methylbut-3-yn-2-yloxy)oxolane |
InChI |
InChI=1S/C9H13ClO2/c1-4-9(2,3)12-8-7(10)5-6-11-8/h1,7-8H,5-6H2,2-3H3 |
Clave InChI |
VHMHNVJJFYCFKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)OC1C(CCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




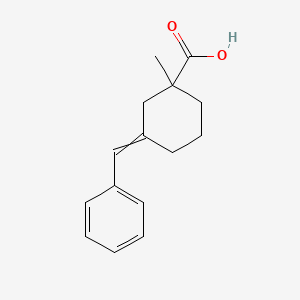
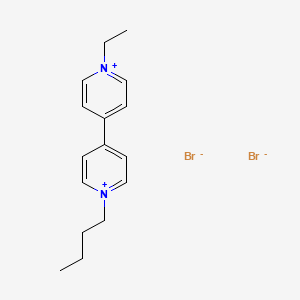
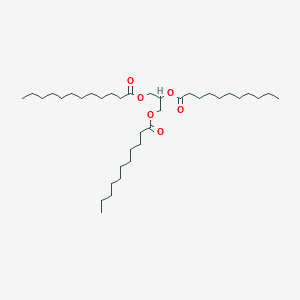
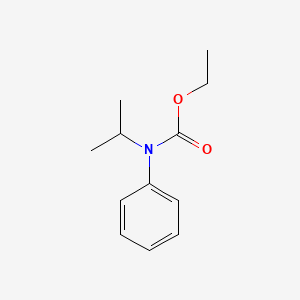

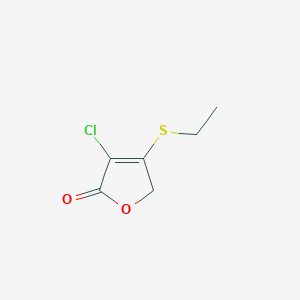
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
